![molecular formula C16H22N2O2 B12524329 6-(5-{[(2S)-Pyrrolidin-2-yl]methoxy}pyridin-3-yl)hex-5-yn-1-ol CAS No. 820231-96-7](/img/structure/B12524329.png)
6-(5-{[(2S)-Pyrrolidin-2-yl]methoxy}pyridin-3-yl)hex-5-yn-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(5-{[(2S)-Pyrrolidin-2-yl]methoxy}pyridin-3-yl)hex-5-yn-1-ol is a chemical compound known for its potential applications in medicinal chemistry. It is a derivative of pyridine and pyrrolidine, featuring a unique structure that allows it to interact with specific biological targets. This compound has been studied for its potential use in treating neurological and psychiatric disorders due to its selective binding to nicotinic acetylcholine receptors .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(5-{[(2S)-Pyrrolidin-2-yl]methoxy}pyridin-3-yl)hex-5-yn-1-ol involves multiple steps, starting with the preparation of the pyridine and pyrrolidine intermediates. The key steps include:
Formation of the Pyridine Intermediate: This involves the reaction of 3-bromopyridine with an appropriate alkyne under palladium-catalyzed coupling conditions to form the pyridine-alkyne intermediate.
Preparation of the Pyrrolidine Intermediate: The pyrrolidine moiety is synthesized by reacting 2-pyrrolidinemethanol with a suitable protecting group to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Key considerations include the choice of solvents, catalysts, and purification methods .
Análisis De Reacciones Químicas
Types of Reactions
6-(5-{[(2S)-Pyrrolidin-2-yl]methoxy}pyridin-3-yl)hex-5-yn-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides to convert alkyne groups to alkanes.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alkanes.
Substitution: Various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with nicotinic acetylcholine receptors, which play a role in neurotransmission.
Medicine: Potential therapeutic agent for neurological and psychiatric disorders, including depression and anxiety.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The compound exerts its effects by selectively binding to nicotinic acetylcholine receptors, particularly the α4β2 subtype. This binding modulates the receptor’s activity, leading to changes in neurotransmitter release and neuronal excitability. The compound acts as a partial agonist, meaning it activates the receptor but to a lesser extent than the natural ligand, acetylcholine .
Comparación Con Compuestos Similares
Similar Compounds
6-pyridin-3-ylhex-5-yn-1-ol: Shares a similar pyridine-alkyne structure but lacks the pyrrolidine moiety.
Sazetidine A: A closely related compound with similar nicotinic acetylcholine receptor binding properties.
Uniqueness
6-(5-{[(2S)-Pyrrolidin-2-yl]methoxy}pyridin-3-yl)hex-5-yn-1-ol is unique due to its specific structural features that confer high selectivity and affinity for the α4β2 nicotinic acetylcholine receptor subtype. This selectivity makes it a valuable tool for studying receptor function and developing targeted therapies .
Propiedades
Número CAS |
820231-96-7 |
|---|---|
Fórmula molecular |
C16H22N2O2 |
Peso molecular |
274.36 g/mol |
Nombre IUPAC |
6-[5-[[(2S)-pyrrolidin-2-yl]methoxy]pyridin-3-yl]hex-5-yn-1-ol |
InChI |
InChI=1S/C16H22N2O2/c19-9-4-2-1-3-6-14-10-16(12-17-11-14)20-13-15-7-5-8-18-15/h10-12,15,18-19H,1-2,4-5,7-9,13H2/t15-/m0/s1 |
Clave InChI |
UTMIJSXZWDMPBS-HNNXBMFYSA-N |
SMILES isomérico |
C1C[C@H](NC1)COC2=CN=CC(=C2)C#CCCCCO |
SMILES canónico |
C1CC(NC1)COC2=CN=CC(=C2)C#CCCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


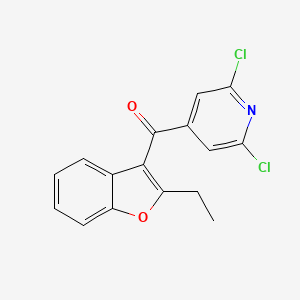
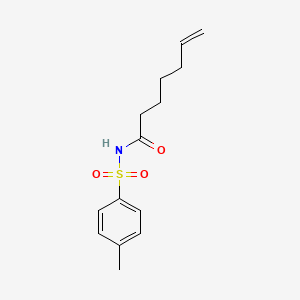
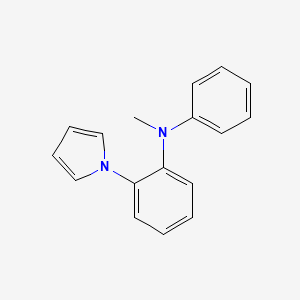
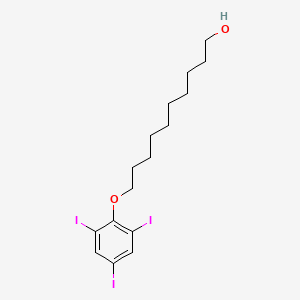
![1-{2-[(2-Bromoethyl)sulfanyl]ethyl}-3,5-dimethyl-1H-pyrazole](/img/structure/B12524263.png)
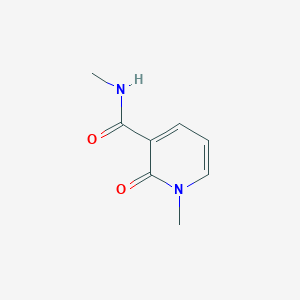

![Acetic acid;6-[tert-butyl(dimethyl)silyl]oxyhexan-1-ol](/img/structure/B12524272.png)
![6-(4-{(E)-[4-(Butylsulfamoyl)phenyl]diazenyl}phenoxy)hexanoic acid](/img/structure/B12524280.png)
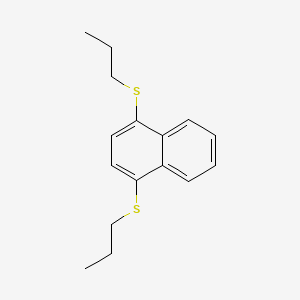
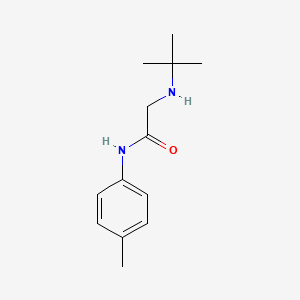

![N-Hydroxy-3-{3-[methyl(phenyl)sulfamoyl]phenyl}prop-2-enamide](/img/structure/B12524316.png)
![1-[5-[(5-Acetyl-4-hydroxy-3-methyl-2-prop-2-ynoxyphenyl)methyl]-2-hydroxy-3-methyl-4-prop-2-ynoxyphenyl]ethanone](/img/structure/B12524328.png)
